4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
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Description
4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a useful research compound. Its molecular formula is C23H24ClFN2O5 and its molecular weight is 462.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is the Plasmodium falciparum . This is the parasite responsible for the most severe form of malaria. The compound has shown high selectivity for resistant strains of this parasite .
Mode of Action
The compound interacts with the Plasmodium falciparum parasite, inhibiting its growth It’s worth noting that the compound’s structure, specifically the 1, 4-disubstituted piperidine moiety, plays a crucial role in its antiplasmodial activity .
Result of Action
The compound has demonstrated significant inhibition of parasite growth, with 56 to 93% inhibition at a concentration of 40 μg/mL . This suggests that it has potent antiplasmodial activity and could potentially be developed into a therapeutic agent for resistant malaria.
Properties
IUPAC Name |
4-[[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O.C2H2O4/c22-20-2-1-3-21(23)19(20)13-25-10-8-18(9-11-25)15-26-14-17-6-4-16(12-24)5-7-17;3-1(4)2(5)6/h1-7,18H,8-11,13-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBGNWJKMLLYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=C(C=CC=C3Cl)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.